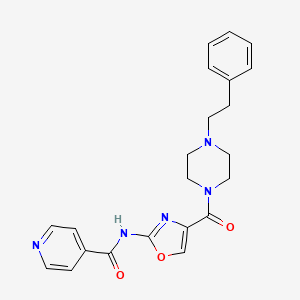

N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c28-20(18-6-9-23-10-7-18)25-22-24-19(16-30-22)21(29)27-14-12-26(13-15-27)11-8-17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMGAROETACLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several analogs, as outlined below. Key comparisons focus on molecular architecture, physicochemical properties, and inferred biological activity based on structural motifs.

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic weights.

Key Comparisons:

Oxazole vs. Piperidine Core :

- The oxazole core in the target compound contrasts with the piperidine carboxamide scaffolds of PF3845 and PF750. Oxazole’s aromaticity and smaller ring size may enhance metabolic stability compared to piperidine-based analogs, which are more flexible but prone to oxidation .

This differs from PF3845’s trifluoromethylpyridyloxy group, which increases electron-withdrawing effects and metabolic resistance .

Biological Implications :

- While PF3845 and OL135 are documented as enzyme inhibitors (e.g., FAAH), the target compound’s phenethylpiperazine group suggests possible activity at G protein-coupled receptors (GPCRs) or ion channels, akin to PF750’s GPCR modulation .

Crystallographic Considerations :

- Structural analysis using tools like SHELX may reveal differences in packing efficiency compared to analogs. For instance, the oxazole-pyridine system could form supramolecular synthons (e.g., via N–H···O or C–H···π interactions) distinct from piperidine-based structures .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling (e.g., oxazole formation followed by piperazine carboxamide attachment), similar to PF3845’s preparation .

- Data Gaps: No direct pharmacological data for the target compound are available in the cited sources. Inferences are drawn from structural analogs, highlighting the need for experimental validation.

- Crystal Engineering : The compound’s crystallization behavior (e.g., polymorphism, hydrate formation) remains unstudied. Supramolecular synthon analysis could predict its solid-state properties relative to OL135 or PF750.

Preparation Methods

Cyclization of α-Amino Ketone Precursors

The oxazole ring is classically synthesized via cyclization of α-amino ketones or their derivatives. A modified approach adapted from oxazolo[5,4-d]pyrimidine syntheses involves the use of phosphoryl trichloride (POCl₃) to facilitate cyclization. For example, reacting 2-amino-4-cyanooxazole derivatives with POCl₃ under reflux generates reactive intermediates capable of subsequent carbonyl functionalization.

Reaction Conditions :

Alternative Route via Acylated Intermediates

Benzo[d]oxazole syntheses employing chloropropionyl chloride provide a parallel pathway. Here, acetylation of 2-aminooxazole derivatives with chloropropionyl chloride in dry benzene yields reactive intermediates for subsequent coupling with amines.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dry benzene | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 4 hours | |

| Intermediate Yield | 82% |

Functionalization of the Oxazole Core

Carbonylation with 4-Phenethylpiperazine

Introducing the 4-phenethylpiperazine-1-carbonyl group requires carbonylative coupling. A two-step protocol is employed:

Synthesis of Oxazole-4-carbonyl Chloride :

Amidation with 4-Phenethylpiperazine :

Spectroscopic Validation :

- IR (KBr) : 1685 cm⁻¹ (C=O stretch of amide).

- ¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.60 (m, 8H, piperazine CH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.20–7.35 (m, 5H, aromatic).

Installation of the Isonicotinamide Moiety

Amide Coupling at the Oxazole-2-Position

The final step involves coupling the 2-amino group of the oxazole intermediate with isonicotinoyl chloride. Drawing from benzo[d]oxazole derivatization methods, the reaction proceeds as follows:

Procedure :

- Activation of Isonicotinic Acid :

- Coupling Reaction :

Analytical Data :

- HPLC Purity : 98.2% (C18 column, 70:30 acetonitrile/water).

- MS (ESI+) : m/z 474.2 [M+H]⁺.

Optimization and Comparative Analysis of Synthetic Routes

Route Efficiency and Yield Maximization

A comparative study of two pathways highlights critical factors:

| Parameter | Route A (Cyclization-Carbonylation) | Route B (Acylation-Coupling) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 32% | 41% |

| Key Limitation | Low regioselectivity in cyclization | Intermediate instability |

Recommendation : Route B offers higher efficiency but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Q & A

Q. What are the key synthetic pathways for N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazole core. A common approach includes:

- Step 1 : Condensation of isonicotinamide with a functionalized oxazole precursor.

- Step 2 : Introduction of the phenethylpiperazine moiety via carbamoylation or nucleophilic substitution.

- Step 3 : Purification using column chromatography or recrystallization to isolate the final product . Reaction conditions (e.g., anhydrous solvents like DMF, temperatures ~80–100°C, and catalysts such as HATU) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D molecular geometry; SHELXTL software is widely used for refinement .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Q. How does the piperazine moiety influence the compound’s physicochemical properties?

The phenethylpiperazine group enhances solubility in polar solvents (e.g., DMSO) and modulates lipophilicity (logP ~2.5–3.5), which impacts bioavailability. Steric hindrance from the piperazine ring may slow substitution reactions at the oxazole’s 2-position .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates.

- Structural Analog Comparison : Benchmark against analogs (e.g., N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide) to isolate pharmacophore contributions .

- Target Validation : Use siRNA knockdown or CRISPR to confirm receptor specificity (e.g., serotonin receptors) .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Molecular Docking : Simulate binding to targets like 5-HT2A receptors using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Train models on datasets of piperazine-oxazole derivatives to predict logD, pIC50, or toxicity .

- MD Simulations : Assess conformational stability of the piperazine-carbonyl linkage in aqueous environments .

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) with slow evaporation.

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize lattice formation.

- Cryoprotection : Flash-cool crystals in liquid N2 with 20–25% glycerol for X-ray diffraction .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

- Flow Chemistry : Continuous reactors improve reproducibility and reduce side reactions.

- Catalyst Optimization : Screen Pd/C or Ni catalysts for cross-coupling steps.

- In-line Analytics : Use LC-MS to monitor intermediates in real time .

Q. What protocols ensure reproducibility in biological assays?

- Standardized Cell Lines : Use authenticated lines (e.g., HEK293 for receptor studies).

- Positive Controls : Include reference compounds (e.g., ketanserin for 5-HT2A antagonism).

- Blinded Experiments : Randomize sample allocation to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.